Pentatreotide - 142694-57-3

Pentatreotide

Catalog Number: EVT-282465
CAS Number: 142694-57-3
Molecular Formula: C63H85N13O20S2
Molecular Weight: 1408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sdz 215-811 is a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors.
Source and Classification

Pentetreotide is classified as a somatostatin analogue, specifically designed to bind to somatostatin receptors, particularly subtype 2 (SST2) and subtype 5 (SST5) . It is often radiolabeled with indium-111 to create In-111 pentetreotide, which is utilized in nuclear medicine for imaging neuroendocrine tumors. The compound's ability to mimic natural somatostatin allows it to interact effectively with somatostatin receptors found in various tissues throughout the body .

Synthesis Analysis

The synthesis of pentetreotide typically involves solid-phase peptide synthesis techniques. The process can be outlined as follows:

  1. Starting Materials: The synthesis begins with protected amino acids that are sequentially coupled on a solid support.
  2. Deprotection: After each coupling step, protective groups are removed to allow for further reactions.
  3. Cleavage: Once the peptide chain is assembled, it is cleaved from the solid support and purified.
  4. Radiolabeling: For imaging purposes, pentetreotide is radiolabeled with indium-111 by adding ultra-pure indium chloride (InCl3) to the synthesized peptide under controlled conditions .

The typical parameters for radiolabeling include maintaining an appropriate pH and temperature to ensure optimal binding efficiency and stability of the radiolabeled product .

Molecular Structure Analysis

Pentetreotide consists of eight amino acids: phenylalanine, threonine, serine, aspartic acid, lysine, threonine, cysteine, and tyrosine. Its molecular formula is C_47H_60N_10O_10S, with a molecular weight of approximately 1,051 g/mol. The structural configuration allows for a cyclic conformation that enhances its stability and receptor binding affinity .

Structural Characteristics:

  • Cyclic Nature: The cyclic structure contributes to its resistance against enzymatic degradation compared to natural somatostatin.
  • Binding Sites: The presence of specific amino acid residues facilitates binding to somatostatin receptors, particularly SST2.
Chemical Reactions Analysis

Pentetreotide undergoes various chemical interactions in biological systems:

  1. Binding Reactions: Pentetreotide binds specifically to somatostatin receptors on cell membranes, which initiates internalization into the cells.
  2. Degradation: Once internalized, pentetreotide is degraded in lysosomes into smaller metabolites that cannot escape the cellular compartment .
  3. Radiolabeling Stability: The indium-111 label remains stable under physiological conditions but can be released during metabolic processes.

These reactions are crucial for its functionality in imaging and therapeutic applications.

Mechanism of Action

The mechanism of action of pentetreotide involves several key steps:

  1. Receptor Binding: Pentetreotide binds to somatostatin receptors on target cells, primarily SST2 and SST5.
  2. Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via endocytosis.
  3. Signal Transduction: This binding activates intracellular signaling pathways that inhibit hormone secretion and cell proliferation.
  4. Therapeutic Effects: In therapeutic contexts, especially in peptide receptor radionuclide therapy (PRRT), the radiolabeled pentetreotide delivers localized radiation to tumor cells expressing somatostatin receptors .
Physical and Chemical Properties Analysis

Pentetreotide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The compound has a half-life of approximately 120 minutes in plasma when radiolabeled with indium-111 .
  • Storage Conditions: Pentetreotide should be stored under controlled conditions to maintain stability and efficacy.

These properties are essential for its use in clinical settings.

Applications

Pentetreotide has several significant applications in medicine:

  1. Diagnostic Imaging: As In-111 pentetreotide (Octreoscan), it is used for imaging neuroendocrine tumors by exploiting its affinity for somatostatin receptors .
  2. Therapeutic Use: It plays a role in peptide receptor radionuclide therapy for treating neuroendocrine tumors by delivering targeted radiation .
  3. Research Applications: Pentetreotide is utilized in research settings to study somatostatin receptor biology and develop new therapeutic agents targeting these receptors.
Historical Context and Development of Pentetreotide

Evolution of Somatostatin Analogues in Molecular Imaging

The development of pentetreotide originated from efforts to overcome the limitations of native somatostatin-14, a peptide hormone with potent inhibitory effects on endocrine secretions but an extremely short half-life (<3 minutes). Early analogues like octreotide (Sandostatin®), developed in the 1980s, provided longer biological activity (90–120 minutes) through structural modifications: a reduced cyclic peptide core (8 amino acids vs. somatostatin’s 14) and D-amino acid substitutions enhancing metabolic stability [1] [6]. The discovery that neuroendocrine tumors (NETs) overexpressed somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), enabled targeted imaging. Radiolabeled analogues evolved through key stages:

  • 123I-Tyr3-octreotide (1989): First SSTR-targeted imaging agent but exhibited high hepatobiliary excretion and suboptimal tumor-to-background ratios [2].
  • 111In-DTPA-Octreotide (1994): Marketed as OctreoScan®, leveraged indium-111’s gamma emissions (173 keV, 247 keV) and pentetreotide’s high SSTR2 affinity. It became the first commercially approved SSTR imaging agent, with sensitivities of 75–90% for NET detection [1] [6].

Table 1: Evolution of Key Somatostatin Analogues

CompoundYearCore StructureKey ModificationsPrimary Radionuclide
Somatostatin-14197314-aa linear peptideNoneN/A
Octreotide1980s8-aa cyclic peptideD-Phe at position 1, Thr-ol at position 8None
¹²³I-Tyr³-octreotide1989Tyr³-substituted octreotideRadioiodination at Tyr³¹²³I
Pentetreotide1994DTPA-conjugated octreotideDiethylenetriaminepentaacetic acid chelator¹¹¹In
⁶⁸Ga-DOTATATE2000sTyr³-octreotate + DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid⁶⁸Ga

Rational Design of Radiolabeled Peptide Conjugates

Pentetreotide’s molecular architecture integrates three functional domains:

  • Peptide Pharmacophore: The octreotide sequence (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) provides high SSTR2/SSTR5 selectivity (nanomolar affinity) [1] [3]. Disulfide bridges enhance conformational stability.
  • Bifunctional Chelator: Diethylenetriaminepentaacetic acid (DTPA) covalently linked to the N-terminus enables stable coordination of trivalent metals like ¹¹¹In. The DTPA-¹¹¹In complex has moderate thermodynamic stability (log K = 29.0) [6] [8].
  • Radionuclide: Indium-111 (half-life 67.3 hours) decays by electron capture, emitting gamma photons ideal for SPECT imaging. Its physical properties allow imaging at 24–48 hours post-injection, coinciding with optimal tumor-to-background ratios [1] [8].

The conjugate’s efficacy stems from SSTR-mediated internalization. Upon binding, the receptor-ligand complex undergoes endocytosis, trapping ¹¹¹In intracellularly and enabling prolonged tumor irradiation. Physiological uptake occurs in organs expressing SSTRs (spleen, kidneys, pituitary) or hepatobiliary clearance pathways (liver, bowel) [1] [4].

Regulatory Milestones in Diagnostic Radiopharmaceutical Approval

Pentetreotide’s path to clinical adoption involved pivotal regulatory and clinical milestones:

  • 1994: FDA approval of OctreoScan® (¹¹¹In-pentetreotide) for SSTR-positive NET localization, based on studies demonstrating 82–95% sensitivity for carcinoid tumors and gastrinomas [6].
  • 2006: EMA approval reinforced its role in European guidelines for NET management. Consensus protocols standardized imaging procedures (6 mCi/222 MBq IV dose, SPECT/CT at 24h) [8].
  • 2010s: Designation as a "gold standard" comparator in trials for novel SSTR-PET agents (e.g., ⁶⁸Ga-DOTATATE). Phase III studies established its utility for selecting patients for peptide receptor radionuclide therapy (PRRT) using the Krenning scale (Grades 1–4), where Grades 3–4 uptake predicts treatment response [1] [4].
  • 2018: With the rise of PET agents, U.S. guidelines downgraded pentetreotide to "second-line" when PET is unavailable, acknowledging its lower spatial resolution (sensitivity 60% for lesions <1 cm vs. >95% for ⁶⁸Ga-DOTATATE PET/CT) [2] [6].

Table 2: Clinical Applications of ¹¹¹In-Pentetreotide Scintigraphy

IndicationTarget PopulationSensitivityRole in Management
Gastroenteropancreatic NETsCarcinoid, insulinoma, gastrinoma75–90%Initial staging, SSTR expression confirmation
Pheochromocytoma/ParagangliomaSporadic or hereditary (e.g., MEN2)80–90%Detection of extra-adrenal/metastatic disease
Small Cell Lung CancerLimited-stage or extensive-stage70–85%SSTR status assessment for therapy selection
Granulomatous DiseasesSarcoidosis, tuberculosis>95%Differentiation from malignancy
Thyroid OphthalmopathyActive Graves’ disease90%Assessment of disease activity and treatment response

Properties

CAS Number

142694-57-3

Product Name

Pentatreotide

IUPAC Name

2-[[10-(4-aminobutyl)-16-benzyl-19-[[2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C63H85N13O20S2

Molecular Weight

1408.6 g/mol

InChI

InChI=1S/C63H85N13O20S2/c1-36(77)54-62(94)71-48(61(93)73-55(37(2)78)63(95)96)35-98-97-34-47(70-57(89)44(25-38-13-5-3-6-14-38)66-49(79)29-75(31-51(82)83)23-21-74(30-50(80)81)22-24-76(32-52(84)85)33-53(86)87)60(92)68-45(26-39-15-7-4-8-16-39)58(90)69-46(27-40-28-65-42-18-10-9-17-41(40)42)59(91)67-43(56(88)72-54)19-11-12-20-64/h3-10,13-18,28,36-37,43-48,54-55,65,77-78H,11-12,19-27,29-35,64H2,1-2H3,(H,66,79)(H,67,91)(H,68,92)(H,69,90)(H,70,89)(H,71,94)(H,72,88)(H,73,93)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,95,96)

InChI Key

DSCDMAQBPMKHAS-UHFFFAOYSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

(DTPA-Phe(1))-octreotide
(In(III)-DTPA-Phe(1))-octreotide
(In-diethylenetriamine pentaacetic acid-D-Phe)octreotide
(In111-DTPA-Phe(1))-octreotide
161Tb-(DTPA-Phe(1))-octreotide
In-111 DTPAOC
In-DTPA-D-Phe-octreotide
indium-111-D-Phe(1)-octreotide
octreotide, DTPA-Phe(1)-
SDZ 215-811
SDZ-215-811
terbium-161-(DTPA-Phe(1))-octreotide

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.